molecular formula C9H13N3 B1463131 6-Cyclopentylpyrimidin-4-amine CAS No. 1159819-92-7

6-Cyclopentylpyrimidin-4-amine

Cat. No. B1463131
M. Wt: 163.22 g/mol
InChI Key: JEDBWXMMQNWHDK-UHFFFAOYSA-N
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Description

6-Cyclopentylpyrimidin-4-amine is a chemical compound that has been used in the development of novel palbociclib-based CDK4/6 inhibitors . It has been used in the synthesis of derivatives that have shown potent CDK4/6 inhibitory activity and in vitro antiproliferative activity .


Synthesis Analysis

The synthesis of 6-Cyclopentylpyrimidin-4-amine involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine . This reaction is followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product .


Chemical Reactions Analysis

The chemical reactions involving 6-Cyclopentylpyrimidin-4-amine are part of the process of synthesizing novel palbociclib-based CDK4/6 inhibitors . The compound plays a crucial role in these reactions, contributing to the potent CDK4/6 inhibitory activity of the resulting compounds .

Scientific Research Applications

Antitrypanosomal and Antiplasmodial Activities

  • Summary of Application: 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application: The compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Anti-Fibrosis Activity

  • Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Anti-Inflammatory Activities

  • Summary of Application: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including anti-inflammatory .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

CDK4/6 Inhibitors in Cancer Therapy

  • Summary of Application: A novel series of palbociclib derivatives were designed and synthesized as CDK4/6 inhibitors .
  • Methods of Application: The compounds were synthesized and their anti-cancer activities were evaluated by western blot analysis of the levels of phosphorylated Rb in MDA-MB-453 cells .
  • Results: Compound 17m exhibited more potent CDK4/6 inhibitory activity and in vitro antiproliferative activity against the phosphorylated Rb-positive cell line MDA-MB-453 than the approved drug palbociclib .

Antioxidant Activities

  • Summary of Application: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants .
  • Methods of Application: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Anticancer Activities

  • Summary of Application: A novel series of palbociclib derivatives were designed and synthesized as CDK4/6 inhibitors .
  • Methods of Application: The compounds were synthesized and their anti-cancer activities were evaluated by western blot analysis of the levels of phosphorylated Rb in MDA-MB-453 cells .
  • Results: Compound 17m exhibited more potent CDK4/6 inhibitory activity and in vitro antiproliferative activity against the phosphorylated Rb-positive cell line MDA-MB-453 than the approved drug palbociclib .

Safety And Hazards

While specific safety data for 6-Cyclopentylpyrimidin-4-amine is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

The development of novel palbociclib-based CDK4/6 inhibitors, which use 6-Cyclopentylpyrimidin-4-amine, represents a promising direction in cancer therapy . Future research may focus on designing and synthesizing more potent and selective CDK4/6 inhibitors .

properties

IUPAC Name

6-cyclopentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBWXMMQNWHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305651
Record name 6-Cyclopentyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentylpyrimidin-4-amine

CAS RN

1159819-92-7
Record name 6-Cyclopentyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159819-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopentyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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